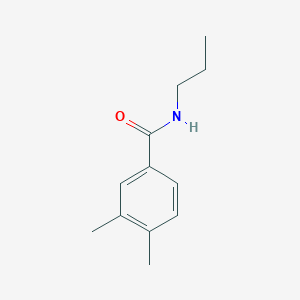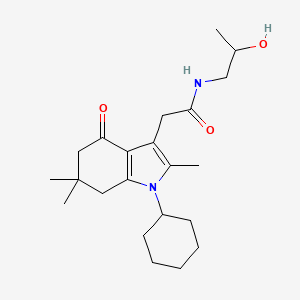![molecular formula C21H14ClN3O4S B6092810 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6092810.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BNPPA and is synthesized using specific methods. The purpose of
作用機序
The mechanism of action of BNPPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. BNPPA has been shown to inhibit the activity of specific enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. BNPPA has also been shown to inhibit the activity of specific signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
BNPPA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. BNPPA has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, BNPPA has been shown to have anti-microbial properties, which can help prevent the growth of harmful bacteria and viruses.
実験室実験の利点と制限
One of the main advantages of BNPPA is its versatility and potential applications in various fields. BNPPA can be synthesized using specific methods, which allows for the production of high-quality material. Additionally, BNPPA has been extensively studied for its potential applications, which provides a solid foundation for further research.
One of the limitations of BNPPA is its potential toxicity and side effects. BNPPA has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain applications. Additionally, the long-term effects of BNPPA on human health are not fully understood, which can limit its use in certain research areas.
将来の方向性
There are several future directions for research on BNPPA, including the development of new synthesis methods, the evaluation of its potential use in drug delivery systems, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the potential applications of BNPPA in various fields, including medicinal chemistry, material science, and environmental science. Overall, BNPPA has shown promising results in various areas of research, and further investigation is needed to fully realize its potential.
合成法
BNPPA is synthesized using a multi-step process that involves the reaction of 2-nitrophenol with 4-chlorobenzoyl chloride to produce 2-(4-chlorobenzoyl)nitrophenol. The second step involves the reaction of 2-(4-chlorobenzoyl)nitrophenol with 2-aminobenzothiazole to produce N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide. The synthesis of BNPPA is a complex process that requires careful attention to the reaction conditions and purification methods to ensure the production of high-quality material.
科学的研究の応用
BNPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BNPPA has been evaluated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. BNPPA has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In material science, BNPPA has been evaluated for its ability to form self-assembled monolayers on various substrates, which has potential applications in the development of electronic devices and sensors. BNPPA has also been studied for its potential use in the development of new materials with improved mechanical and thermal properties.
In environmental science, BNPPA has been evaluated for its ability to remove heavy metals from contaminated water and soil. BNPPA has shown promising results in removing heavy metals such as lead, cadmium, and mercury from contaminated water and soil, making it a potential candidate for use in environmental remediation.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4S/c22-15-10-9-13(11-14(15)21-24-16-5-1-4-8-19(16)30-21)23-20(26)12-29-18-7-3-2-6-17(18)25(27)28/h1-11H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWSLQQMUNYITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1,4-bis[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092730.png)
![7-(2,3-dimethoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092736.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-chlorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6092743.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6092747.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6092753.png)
![N-{2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B6092760.png)
![7-[(8-hydroxy-5,7-dimethylquinolin-2-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092769.png)


![(3S)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B6092794.png)
![2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6092798.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B6092829.png)

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B6092844.png)
